N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methylisoxazole-3-carboxamide
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Description
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H20N2O4S and its molecular weight is 300.37. The purity is usually 95%.
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Biological Activity
N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a tetrahydrothiopyran moiety and an isoxazole ring, suggest diverse applications in medicinal chemistry, particularly as an enzyme inhibitor and receptor modulator.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
With a molecular weight of approximately 355.5 g/mol, its structure consists of a thiophene-2-carboxamide group linked to a tetrahydro-2H-thiopyran unit through a methylene bridge, complemented by a hydroxyethoxy substituent that enhances solubility and biological activity.
Biological Activity
Mechanism of Action
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which may modulate biochemical pathways involved in disease processes.
- Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways. This interaction is crucial for its potential therapeutic applications.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study focusing on the binding affinity of this compound with enzymes revealed significant inhibition of certain key metabolic enzymes, suggesting its potential use in metabolic disorders.
- Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited activity against various pathogens, including bacteria and fungi, indicating its potential as an antimicrobial agent.
- Pharmacological Profiles : Comparative studies with similar compounds have shown that this compound has a superior pharmacological profile in terms of selectivity and potency against specific biological targets.
Data Table: Biological Activity Summary
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Significant inhibition of key metabolic enzymes | |
Antimicrobial | Effective against various bacterial and fungal strains | |
Receptor Interaction | Modulates signaling pathways affecting cellular functions |
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-10-8-11(15-19-10)12(17)14-9-13(18-5-4-16)2-6-20-7-3-13/h8,16H,2-7,9H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMNOVRNHFOMAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2(CCSCC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.